molecular formula C4H10N2 B3050838 N,N-dimethylethanimidamide CAS No. 2909-14-0

N,N-dimethylethanimidamide

Cat. No.: B3050838
CAS No.: 2909-14-0
M. Wt: 86.14 g/mol
InChI Key: PAXRVGDTBDATMF-UHFFFAOYSA-N
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Description

N,N-Dimethylethanimidamide is an organic compound with the molecular formula C4H10N2. It is a derivative of ethanimidamide, where both hydrogen atoms on the nitrogen are replaced by methyl groups. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethylethanimidamide can be synthesized through several methods. One common method involves the reaction of ethanimidamide with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

CH3CHNH2NH2+2CH3I+2NaOHCH3CHNH(CH3)2+2NaI+2H2O\text{CH}_3\text{CHNH}_2\text{NH}_2 + 2 \text{CH}_3\text{I} + 2 \text{NaOH} \rightarrow \text{CH}_3\text{CHNH}(\text{CH}_3)_2 + 2 \text{NaI} + 2 \text{H}_2\text{O} CH3​CHNH2​NH2​+2CH3​I+2NaOH→CH3​CHNH(CH3​)2​+2NaI+2H2​O

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process typically involves the use of high-purity reagents and solvents, along with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylethanimidamide undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form N,N-dimethylformamide.

    Reduction: It can be reduced to form N,N-dimethylamine.

    Substitution: It can undergo nucleophilic substitution reactions with halides to form substituted ethanimidamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: Halides such as methyl iodide and ethyl bromide are used in substitution reactions.

Major Products Formed

    Oxidation: N,N-Dimethylformamide

    Reduction: N,N-Dimethylamine

    Substitution: Substituted ethanimidamides

Scientific Research Applications

N,N-Dimethylethanimidamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidazolidines and other nitrogen-containing compounds.

    Biology: It is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethylethanimidamide involves its ability to act as a nucleophile in various chemical reactions. It can donate its lone pair of electrons on the nitrogen atom to form bonds with electrophiles. This property makes it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylformamide: Similar in structure but with a formyl group instead of an ethanimidamide group.

    N,N-Dimethylamine: Similar but lacks the ethanimidamide group.

    N,N-Dimethylacetamide: Similar but with an acetamide group instead of an ethanimidamide group.

Uniqueness

N,N-Dimethylethanimidamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and a ligand makes it valuable in various fields of research and industry.

Properties

IUPAC Name

N,N-dimethylethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c1-4(5)6(2)3/h5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXRVGDTBDATMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40423097
Record name Ethanimidamide, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2909-14-0
Record name Ethanimidamide, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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